molecular formula C24H26N4O5S2 B2895639 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1005294-51-8

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2895639
CAS RN: 1005294-51-8
M. Wt: 514.62
InChI Key: SMPATKYQLUSYBD-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity and Molecular Docking Studies

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide and its derivatives have been investigated for their potential antimalarial activity. A theoretical investigation involving computational calculations and molecular docking studies highlighted the reactivity of similar sulfonamide derivatives. These compounds were synthesized and examined for their in vitro antimalarial activity, characterized by their ADMET properties and IC50 values. The presence of certain moieties, such as quinoxaline attached to the sulfonamide ring system, significantly enhanced the antimalarial activity. Additionally, molecular docking studies against key targets like Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2, were conducted to understand the binding energy and efficacy of these compounds (Fahim & Ismael, 2021).

Antibacterial Properties

Research on the antibacterial properties of related sulfonamide compounds, including those with piperidine and pyridine moieties, has shown moderate to strong activity against both Gram-negative and Gram-positive bacteria. These studies involved the synthesis and spectral analysis of various N-substituted derivatives, providing valuable insights into the structural requirements for antibacterial efficacy. Such research contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Khalid et al., 2016).

Electrophysiological Activity and Potential Therapeutic Uses

Compounds structurally related to this compound have been synthesized and evaluated for their cardiac electrophysiological activity. These studies aim to identify new selective class III agents for potential therapeutic applications in treating arrhythmias and other cardiac conditions. By exploring the electrophysiological properties of these compounds, researchers can better understand their potential benefits and limitations as therapeutic agents (Morgan et al., 1990).

Anti-acetylcholinesterase Activity

Research on piperidine derivatives, including those with similar structures to this compound, has revealed significant anti-acetylcholinesterase activity. These findings are important for the development of antidementia agents, as they offer a potential approach to enhancing acetylcholine levels in the brain, which can be beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPATKYQLUSYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.